molecular formula C10H16O3 B12981895 rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B12981895
M. Wt: 184.23 g/mol
InChI Key: MRSGFWKNPDESOU-DHBOJHSNSA-N
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Description

rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate: is a bicyclic compound featuring a tert-butyl ester group

Preparation Methods

The synthesis of rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, which include a precursor bicyclic compound and tert-butyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the esterification process.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Scientific Research Applications

rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C10H16O3/c1-10(2,3)13-9(11)8-6-4-12-5-7(6)8/h6-8H,4-5H2,1-3H3/t6-,7+,8?

InChI Key

MRSGFWKNPDESOU-DHBOJHSNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1[C@H]2[C@@H]1COC2

Canonical SMILES

CC(C)(C)OC(=O)C1C2C1COC2

Origin of Product

United States

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